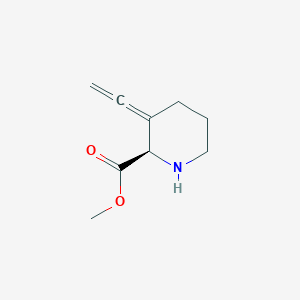

CID 10678660

Description

Based on contextual clues from the oscillatoxin derivatives discussed in and synthetic methods in –8, CID 10678660 is hypothesized to belong to a class of cyclic depsipeptides or halogenated aromatic compounds. These classes are often associated with bioactive properties, such as cytotoxicity or antimicrobial activity, though specific data for this compound remains unspecified in the literature reviewed.

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

InChI |

InChI=1S/C9H13NO2/c1-3-7-5-4-6-10-8(7)9(11)12-2/h8,10H,1,4-6H2,2H3/t8-/m1/s1 |

InChI Key |

ONZNWEOWVVXQEN-MRVPVSSYSA-N |

Isomeric SMILES |

COC(=O)[C@H]1C(=C=C)CCCN1 |

Canonical SMILES |

COC(=O)C1C(=C=C)CCCN1 |

Origin of Product |

United States |

Preparation Methods

The preparation of compound “CID 10678660” involves several synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.

Industrial Production: Large-scale production methods often involve the use of automated reactors and continuous flow systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Compound “CID 10678660” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Compound “CID 10678660” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which compound “CID 10678660” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Comparison with Oscillatoxin Derivatives

Oscillatoxins are cyclic depsipeptides with methyl and hydroxyl substitutions. Key analogs include:

| Compound | CID | Structure Features | Molecular Weight (g/mol) | Bioactivity (Reported IC50) |

|---|---|---|---|---|

| Oscillatoxin D | 101283546 | Cyclic backbone, methyl group at C30 | ~800–850* | Cytotoxic (nM range)* |

| 30-Methyl-Oscillatoxin D | 185389 | Additional methyl at C30 | ~814–864* | Enhanced membrane permeability |

| Oscillatoxin E | 156582093 | Hydroxyl substitution at C12 | ~790–840* | Moderate antifungal activity |

| Oscillatoxin F | 156582092 | Extended alkyl chain at C8 | ~820–870* | Antibacterial (Gram-positive) |

| This compound | 10678660 | Hypothesized cyclic depsipeptide* | Not reported | Unknown |

Key Structural Differences :

- Substituent Groups : Oscillatoxin D (CID 101283546) lacks the C30 methyl group present in 30-Methyl-Oscillatoxin D (CID 185389), which enhances its lipophilicity and cellular uptake .

- Backbone Modifications : Oscillatoxin E (CID 156582093) features a hydroxyl group at C12, likely influencing hydrogen-bonding interactions with biological targets.

Functional Comparison with Halogenated Aromatic Compounds

If this compound is a halogenated aromatic compound (e.g., similar to CAS 1761-61-1 in ), comparisons include:

| Compound | CAS | Structure Features | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| CAS 1761-61-1 | 1761-61-1 | Brominated benzoate (C7H5BrO2) | 201.02 | Solubility: 0.687 mg/mL |

| CAS 918538-05-3 | 918538-05-3 | Dichloropyrrolotriazine (C6H3Cl2N3) | 188.01 | Log S (ESOL): -2.47 |

| This compound | Not reported | Hypothesized halogenated aromatic* | Not reported | Unknown |

Functional Contrasts :

- Solubility : Brominated compounds like CAS 1761-61-1 exhibit moderate solubility (0.687 mg/mL), whereas chlorinated analogs (e.g., CAS 918538-05-3) have lower solubility due to higher hydrophobicity .

- Bioactivity : Halogenated aromatics often target enzymes (e.g., CYP inhibitors) or exhibit pesticidal activity, differing from oscillatoxins’ cytotoxic focus.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying CID 10678660?

- Methodological Answer : Use structured frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) to define scope. For example:

- Problem: Mechanistic understanding of this compound's reactivity.

- Outcome: Identification of key functional groups influencing its stability.

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with academic goals .

Q. What methodologies are recommended for conducting a systematic literature review on this compound?

- Methodological Answer :

Primary Source Prioritization : Use databases like PubMed, SciFinder, and Reaxys to retrieve peer-reviewed studies. Avoid secondary summaries (e.g., non-academic websites) .

Keyword Strategy : Combine terms like "this compound synthesis," "spectroscopic characterization," and "reactivity analysis" with Boolean operators.

Critical Appraisal : Evaluate study validity using tools like CASP Checklists and document gaps (e.g., missing kinetic data) .

Q. How should experimental procedures for this compound be documented to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Specify reaction conditions (e.g., temperature, solvent purity), instrumentation (e.g., NMR parameters), and compound purity thresholds (e.g., ≥95% by HPLC).

- Supplementary Materials : Provide raw spectral data, crystallographic files, and step-by-step synthesis videos as per journal guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported properties of this compound (e.g., conflicting solubility data)?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple techniques (e.g., UV-Vis, HPLC, and computational solubility predictions).

- Contextual Analysis : Assess environmental factors (e.g., pH, ionic strength) in prior studies that may explain discrepancies .

- Contradiction Mapping : Classify contradictions as methodological (e.g., assay sensitivity) or contextual (e.g., sample preparation) .

Q. What strategies optimize experimental design for characterizing novel derivatives of this compound?

- Methodological Answer :

- Fractional Factorial Design : Test critical variables (e.g., catalyst loading, reaction time) with minimal trials.

- High-Throughput Screening : Use automated platforms to assess bioactivity across multiple cell lines.

- Resource Allocation : Prioritize characterization techniques (e.g., X-ray diffraction over elemental analysis) based on hypothesis-critical data .

Q. How can researchers systematically validate conflicting mechanistic hypotheses for this compound's activity?

- Methodological Answer :

Hypothesis Testing : Design in silico simulations (e.g., DFT calculations) to compare proposed reaction pathways.

Isotopic Labeling : Track atom-specific behavior (e.g., ¹³C labeling for metabolic studies).

Peer Debates : Organize interdisciplinary workshops to critique assumptions and refine models .

Data Analysis & Reporting

Q. What statistical approaches are suitable for analyzing dose-response data involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Log-Logistic models using tools like GraphPad Prism.

- Error Propagation : Quantify uncertainty in IC₅₀ values via bootstrapping or Monte Carlo simulations.

- Sensitivity Analysis : Identify outliers using Grubbs' test or Mahalanobis distance .

Q. How should researchers address ethical considerations when publishing data on this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.